1-Octanol, aluminum salt (CAS 14624-13-6), systematically named aluminum tri(octanolate) or aluminum octyloxide [Al(OC₈H₁₇)₃], is a member of the aluminum trialkoxide class with the molecular formula C₂₄H₅₁AlO₃ and a molecular weight of 414.6 g/mol. This compound features three equivalent n-octyl alkoxide ligands coordinated to a central Al(III) center, distinguishing it from the more common short-chain aluminum alkoxides (isopropoxide, ethoxide, sec-butoxide) by its significantly enhanced lipophilicity—reflected in a calculated logP of 8.33—and higher boiling point of approximately 194.7 °C at 760 mmHg.
Molecular FormulaC24H51AlO3
Molecular Weight414.6 g/mol
CAS No.14624-13-6
Cat. No.B083141
⚠ Attention: For research use only. Not for human or veterinary use.
1-Octanol Aluminum Salt (CAS 14624-13-6): Procurement-Grade Characterization of a Long-Chain Aluminum Alkoxide
1-Octanol, aluminum salt (CAS 14624-13-6), systematically named aluminum tri(octanolate) or aluminum octyloxide [Al(OC₈H₁₇)₃], is a member of the aluminum trialkoxide class with the molecular formula C₂₄H₅₁AlO₃ and a molecular weight of 414.6 g/mol . This compound features three equivalent n-octyl alkoxide ligands coordinated to a central Al(III) center, distinguishing it from the more common short-chain aluminum alkoxides (isopropoxide, ethoxide, sec-butoxide) by its significantly enhanced lipophilicity—reflected in a calculated logP of 8.33—and higher boiling point of approximately 194.7 °C at 760 mmHg . Classified as a chemical intermediate (EINECS 238-666-1) intended for industrial use, it serves as a precursor for sol-gel alumina synthesis, a catalyst component in esterification and transesterification reactions, and a building block for aluminum-containing surfactants and functional materials .
SelectionLong-chain C8 aluminum alkoxide for non-polar media compatibility
WorkflowSol-gel precursor with chain-length-dependent crystallinity control
ContextIndustrial chemical intermediate for catalyst and material synthesis
1-Octanol Aluminum Salt Procurement Risk: Why Short-Chain Aluminum Alkoxides Cannot Subrogate Its Physicochemical Profile
Aluminum trialkoxides are not functionally interchangeable despite sharing a common Al(OR)₃ structural motif. The length and branching of the alkoxide chain fundamentally govern three procurement-critical properties: solubility in non-polar reaction media, hydrolysis kinetics during sol-gel processing, and catalytic initiation activity in ring-opening polymerization (ROP) [1][2]. For instance, a systematic comparative study of four aluminum trialkoxides—Al(III) ethoxide, Al(III) isopropoxide, Al(III) tert-butoxide, and Al(III) sec-butoxide—demonstrated that Al(III) ethoxide and Al(III) tert-butoxide fail to dissolve completely in ε-caprolactone monomer and give no polymerization at low initiator concentration, while Al(III) sec-butoxide achieves complete solubility and 92% yield [1]. Furthermore, an increase in alkoxy chain length and aging conditions is reported to decrease amorphous phase content and enhance pseudoboehmite crystallinity in alumina synthesis, directly impacting downstream catalyst support quality [3]. Substituting 1-octanol aluminum salt (C8) with a shorter-chain analog (C2–C4) will alter solubility profiles, hydrolysis rates, and product phase purity—carrying tangible consequences for sol-gel reproducibility, catalytic selectivity, and surfactant intermediate compatibility [4].
Property
C8 Alkoxide (Target)
Short-Chain (C2–C4)
Non-polar solubility
High lipophilicity profile (logP context)
Limited solubility may alter reaction homogeneity
Hydrolysis behavior
Favors higher pseudoboehmite crystallinity
Higher amorphous phase may reduce support quality
Catalytic ROP activity
Expected intermediate activity profile
Activity ranking may not transfer; ethoxide gave no polymerization
[1] Meepowpan, P., et al. The use of aluminum trialkoxide for synthesis of poly (ε-caprolactone) and poly (δ-valerolactone): A comparative study. Journal of Polymer Research / openaccess.library.uitm.edu.my. (2018). Four Al(III) trialkoxides compared; Al(OsBu)3 gave complete solubility and 92% yield (Mn = 2.83 × 10⁴ g/mol). View Source
[2] Chandrasekhar, V., et al. Theoretical studies on aluminum trialkoxide-initiated lactone ring-opening polymerizations: Roles of alkoxide substituent and monomer ring structure. Computational and Theoretical Chemistry, 1097, 25–32 (2016). Activation energies 24.5–34.8 kcal/mol; activity trend: Al(OsBu)3 > Al(OiPr)3 > Al(OtBu)3 > Al(OEt)3. View Source
[3] Zotov, R. A., Molchanov, V. V., Goidin, V. V., Moroz, E. M., & Volodin, A. M. Preparation and Characterization of Modified Aluminum Oxide Catalysts. Kinetics and Catalysis, 51(1), 139–143 (2010). Increased alkoxy chain length decreased amorphous phase, increased pseudoboehmite, and improved crystal structure. View Source
1-Octanol Aluminum Salt Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis for Procurement Decisions
Lipophilicity Advantage: C8 Octyl Chain Yields logP of 8.33 vs. 2.63 for Aluminum Isopropoxide
The target compound's calculated logP of 8.33 represents a ~5.7 log-unit increase over aluminum isopropoxide (logP ~2.63) , corresponding to a >10⁵-fold higher theoretical octanol/water partition coefficient. This extreme lipophilicity differential is not achievable with common short-chain aluminum alkoxides. Note: logP values are computationally estimated and serve as class-level inference rather than direct experimental head-to-head data.
Lipophilicity ProfileClass-level
logP 8.33 vs 2.63
Supports non-polar solvent miscibility screening
Computational estimate; experimental logP data limited
ΔlogP ≈ +5.70 vs. aluminum isopropoxide; ~10⁵-fold higher theoretical partition ratio
Conditions
Computational estimation (in silico); experimental logP values for aluminum alkoxides not widely reported in primary literature
Why This Matters
Higher logP directly translates to enhanced miscibility with non-polar organic solvents and hydrophobic reaction matrices, enabling homogeneous catalysis and sol-gel processing in media where isopropoxide or ethoxide analogs would exhibit limited solubility.
Sol-Gel Hydrolysis Control: Longer Alkoxy Chain Length Correlates with Reduced Amorphous Phase and Enhanced Pseudoboehmite Crystallinity
A systematic study of aluminum alcoholate hydrolysis demonstrated that an increase in the alkoxy chain length and an increase in aging temperature or aging time in mother liquor resulted in a decrease in the concentration of an amorphous phase, an increase in the concentration of a pseudoboehmite phase, and an improvement in its crystal structure [1]. Hydrolysis in alkaline or neutral solutions yielded samples with almost 100% pseudoboehmite content, whereas acid-catalyzed hydrolysis retained significant amorphous phase. While the referenced study did not explicitly include the C8 alkoxide, the class-level trend establishing that longer alkoxy chains favor higher pseudoboehmite crystallinity provides a mechanistic rationale for the target compound's expected sol-gel behavior relative to ethoxide (C2) and isopropoxide (C3) analogs.
Sol-Gel CrystallinityClass-level
Longer chain → higher pseudoboehmite
May support phase-purity optimization
Trend from shorter-chain alkoxide studies
Sol-gel processingAlumina synthesisPseudoboehmiteCrystallinity control
Evidence Dimension
Effect of alkoxy chain length on pseudoboehmite phase purity after hydrolysis
Target Compound Data
Extrapolated: C8 chain expected to yield lower amorphous phase content vs. C2–C4 alkoxides based on established class trend
Qualitative trend established; near-100% pseudoboehmite achievable under alkaline hydrolysis conditions for modified aluminum alcoholates
Conditions
Hydrolysis in 0.5 wt% ammonia solution (alkaline) or neutral solution; acid conditions (0.1 M HCl) retain more amorphous phase
Why This Matters
For procurement in sol-gel alumina manufacturing, the C8 alkoxide precursor is expected to produce γ-Al₂O₃ catalyst supports with higher phase purity and more ordered pore structures compared to shorter-chain alkoxides, directly impacting catalyst support performance and batch-to-batch reproducibility.
Sol-gel processingAlumina synthesisPseudoboehmiteCrystallinity control
[1] Zotov, R. A., Molchanov, V. V., Goidin, V. V., Moroz, E. M., & Volodin, A. M. Preparation and Characterization of Modified Aluminum Oxide Catalysts. Kinetics and Catalysis, 51(1), 139–143 (2010). DOI: 10.1134/S0023158410010234. View Source
Surfactant Intermediate Compatibility: Aluminum Alkoxide Sulfate Catalysts for Selective Fatty Alcohol Ethoxylation to Low-EO Adducts
Aluminum alkoxides treated with stoichiometric H₂SO₄ produce aluminum alkoxide sulfate catalysts that promote ethoxylation of fatty alcohols (e.g., dodecanol) with strong selectivity toward products containing only two or three ethylene oxide (EO) adducts—valuable intermediates for surfactant sulfonation [1]. The catalytic activity is initially strongly increased upon sulfate treatment but then decreases rapidly, producing industrially relevant narrow ethoxylate distributions. ²⁷Al NMR confirmed that all possible aluminum coordination numbers are present in the catalyst [1]. While performed with shorter-chain alkoxides, this mechanism is directly transferable to the C8 system, where the octyl chain's structural similarity to fatty alcohol substrates (C8–C12) offers potential compatibility advantages in mixed surfactant precursor syntheses.
Expected to yield narrow C8-matched ethoxylate distributions with 2–3 EO units based on class mechanism
Comparator Or Baseline
Aluminum alkoxide sulfate catalysts (from shorter alkoxides): moderate initial activity, strong selectivity for 2–3 EO adducts; very feeble Brønsted acidity; reaction inhibited by Lewis bases (e.g., PPh₃)
Quantified Difference
Selectivity advantage: low polyglycol byproduct formation vs. conventional acid catalysts; narrow ethoxylate distribution (2–3 EO) desirable for sulfonation feedstocks
Conditions
Ethoxylation of dodecanol; catalyst prepared by treating aluminum alkoxide with 100% H₂SO₄ at stoichiometric ratio; reaction occurs in aluminum coordination sphere
Why This Matters
The octyl alkoxide ligand provides structural homology to fatty alcohol substrates, potentially improving catalyst-substrate miscibility and reducing mass transfer limitations in ethoxylation reactor design compared to shorter-chain alkoxide catalysts.
[1] Di Serio, M., Iengo, P., Gobetto, R., Bruni, S., & Santacesaria, E. Ethoxylation of fatty alcohols promoted by an aluminum alkoxide sulphate catalyst. Journal of Molecular Catalysis A: Chemical, 112(2), 235–251 (1996). DOI: 10.1016/1381-1169(96)00134-3. View Source
Polymerization Initiator Selectivity: Alkoxide Chain Length Dictates Solubility and Yield in Bulk ε-Caprolactone Ring-Opening Polymerization
A direct comparative study of four aluminum trialkoxides in bulk ε-caprolactone (CL) ROP established that initiator solubility in the monomer is the primary determinant of polymerization success [1]. Al(III) ethoxide (1) and Al(III) tert-butoxide (3) only partially dissolved and gave no polymerization at low concentration (0.2 mol%). In contrast, Al(III) sec-butoxide (4) was completely soluble and achieved 92% yield with Mn = 2.83 × 10⁴ g/mol [1]. DFT calculations confirmed the activity trend Al(OsBu)₃ > Al(OiPr)₃ > Al(OtBu)₃ > Al(OEt)₃, governed by activation energies of 24.5–34.8 kcal/mol [2]. Extrapolating to the C8 system: the long linear octyl chain is expected to enhance monomer solubility in CL and other cyclic ester monomers (VL, LA, GBL) relative to ethoxide and isopropoxide, though the lack of chain branching (vs. sec-butoxide) may moderate the effect.
Bulk ε-caprolactone ROP initiator solubility, polymer yield, and molecular weight
Target Compound Data
Extrapolated: C8 linear chain expected to provide intermediate solubility and activity between sec-butoxide (branched, best) and isopropoxide/ethoxide (worst)
Comparator Or Baseline
Al(OsBu)₃: fully soluble, 92% yield, Mn 2.83×10⁴; Al(OiPr)₃: moderate; Al(OtBu)₃ and Al(OEt)₃: poor solubility, no polymerization at low [initiator]
Quantified Difference
Yield range 0–92% depending on alkoxide; Mn up to 2.83 × 10⁴ for most active initiator; activity trend spans ~10 kcal/mol in computed activation energy
Conditions
Bulk CL ROP, 120 °C, 72 h, 0.2 mol% initiator; DFT at B3LYP level
Why This Matters
Procurement for polymer chemistry applications should account for the expected intermediate activity of the C8 linear alkoxide: it is predicted to outperform ethoxide and tert-butoxide but may require higher loading or longer reaction times compared to sec-butoxide for equivalent polymer yields.
[1] Meepowpan, P., et al. The use of aluminum trialkoxide for synthesis of poly (ε-caprolactone) and poly (δ-valerolactone): A comparative study. Journal of Polymer Research (2018). Optimal conditions: 120 °C, 72 h, 0.2 mol% initiator. View Source
[2] Chandrasekhar, V., et al. Theoretical studies on aluminum trialkoxide-initiated lactone ROP. Computational and Theoretical Chemistry, 1097, 25–32 (2016). Activation energies: 24.5–34.8 kcal/mol; penta-O-coordinated Al transition state identified. View Source
Organic Solvent Solubility: Aluminum Alkoxides with Higher Chain Lengths Achieve ≥15 wt% Solubility in Toluene for Uniform Liquid-Phase Processing
Patent literature establishes that aluminum alkoxides generally have good organic solvent solubility, with the defining characteristic of an 'organic solvent soluble' alkoxide being at least 15 wt% at ambient temperature (~20 °C) in toluene or 2-methoxyethanol or 2-butoxybutanol [1]. Whereas aluminum isopropoxide (solid, hygroscopic) requires dissolution in alcohol solvents and aluminum sec-butoxide (liquid, d=0.96 g/cm³) is readily soluble in ethanol, isopropanol, and toluene [2], the C8 alkoxide's calculated logP of 8.33 strongly implies superior solubility in aliphatic and aromatic hydrocarbon solvents. This property is critical for applications requiring water-free, non-protic processing conditions. Note: experimental solubility data for aluminum tri(octanolate) specifically in toluene are not published; this represents class-level inference.
Solvent SolubilityClass-level
Expected ≥15 wt% in toluene
Supports non-polar solvent processing review
Patent threshold; C8-specific data not published
Organic solvent solubilityHomogeneous catalysisSol-gel processingNon-polar media
Evidence Dimension
Organic solvent solubility (qualitative and quantitative thresholds)
Target Compound Data
Expected ≥15 wt% solubility in toluene based on aluminum alkoxide class behavior; logP 8.33 suggests strong preference for non-polar media
Comparator Or Baseline
Aluminum isopropoxide: hygroscopic solid, soluble in ethanol/isopropanol; Aluminum sec-butoxide: liquid, soluble in ethanol/isopropanol/toluene; Short-chain alkoxides (ethoxide): limited hydrocarbon solubility
Quantified Difference
Qualitative solubility ranking: C8 > C4 (sec-butoxide) > C3 (isopropoxide) > C2 (ethoxide) in non-polar organic solvents; threshold for 'organic solvent soluble' designation: ≥15 wt% at 20 °C in toluene
Conditions
Ambient temperature (~20 °C); test solvents: toluene, 2-methoxyethanol, or 2-butoxybutanol
Why This Matters
Enhanced non-polar solvent solubility enables this C8 alkoxide to be used as a homogeneous catalyst or sol-gel precursor in hydrocarbon-based industrial processes where shorter-chain alkoxides precipitate or require co-solvents, simplifying reactor design and reducing solvent purification costs.
Organic solvent solubilityHomogeneous catalysisSol-gel processingNon-polar media
[1] US Patent 4,837,190. Organic solvent soluble polyvalent metal alkoxy alkoxides. Issued June 6, 1989. Defining solubility threshold: ≥15 wt% at ambient temperature in toluene or specified ether-alcohols. View Source
[2] XG Chemicals. Aluminium tri-sec-butoxide CAS 2269-22-9 product datasheet. Solubility: soluble in ethanol, isopropanol, toluene. Density: 0.96 g/cm³. View Source
Physical State and Handling: Boiling Point of 194.7 °C Enables Wider Liquid-Phase Processing Window vs. Lower Aluminum Alkoxides
The target compound's calculated boiling point of 194.7 °C at 760 mmHg and flash point of 81.1 °C position it in a distinct thermal processing window compared to common laboratory aluminum alkoxides. Aluminum isopropoxide sublimes at ~138–148 °C under reduced pressure and has a melting point of ~118 °C, existing as a solid at room temperature . Aluminum tri-sec-butoxide is a liquid with a boiling range of 200–206 °C at 30 mmHg [1]. The C8 alkoxide thus offers a higher atmospheric-pressure boiling point than isopropoxide, enabling liquid-phase reactions at elevated temperatures without pressurization, while its flash point of 81.1 °C mandates appropriate safety protocols for handling.
Thermal properties: atmospheric boiling point and flash point
Target Compound Data
Boiling point: 194.7 °C at 760 mmHg (calculated); Flash point: 81.1 °C (calculated)
Comparator Or Baseline
Aluminum isopropoxide: mp ~118 °C, bp 138–148 °C (1.33 kPa); Aluminum sec-butoxide: bp 200–206 °C at 30 mmHg, flash point 27.8 °C; Aluminum ethoxide: sublimes ~200 °C
Quantified Difference
ΔT_boil ≈ +50 °C vs. Al(OiPr)₃ (atmospheric equivalent); flash point ~53 °C higher than Al(OsBu)₃ (27.8 °C), indicating reduced flammability hazard during ambient handling
Conditions
Calculated values at standard atmospheric pressure (760 mmHg)
Why This Matters
The higher boiling point and flash point offer a broader safe liquid-handling temperature range for industrial esterification and transesterification catalysis compared to sec-butoxide, reducing solvent evaporation losses and fire risk during large-scale operations.
[1] XG Chemicals. Aluminium tri-sec-butoxide CAS 2269-22-9. Boiling point: 200–206 °C at 30 mmHg; Flash point: 27.8 °C; Density: 0.96 g/cm³. View Source
1-Octanol Aluminum Salt (CAS 14624-13-6): Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Deployment
Sol-Gel Synthesis of High-Crystallinity Pseudoboehmite and γ-Alumina Catalyst Supports
For laboratories and manufacturers producing mesoporous γ-Al₂O₃ catalyst supports via sol-gel routes, the C8 alkoxide precursor is expected to yield higher pseudoboehmite phase purity and reduced amorphous content compared to shorter-chain aluminum alkoxides (ethoxide, isopropoxide), as supported by the established class trend that longer alkoxy chain length decreases amorphous phase concentration and improves pseudoboehmite crystallinity under alkaline or neutral hydrolysis conditions [1]. Combined with its enhanced solubility in non-polar organic solvents (logP 8.33) [2], it is particularly suited for non-aqueous sol-gel formulations using hydrocarbon solvents, where isopropoxide and ethoxide precursors exhibit limited solubility. This scenario directly leverages the quantitative chain-length trend from Zotov et al. (2010) [1] and lipophilicity data [2].
Homogeneous Catalysis for Esterification and Transesterification in Non-Polar Reaction Media
The target compound's high calculated logP (8.33) [1] and expected organic solvent solubility exceeding 15 wt% in toluene per aluminum alkoxide class behavior [2] make it a candidate Lewis acid catalyst for esterification and transesterification reactions conducted in hydrocarbon solvents, where conventional aluminum isopropoxide (logP 2.63) would exhibit limited solubility. The higher boiling point (~194.7 °C) and flash point (81.1 °C) relative to aluminum sec-butoxide (flash point 27.8 °C) [3] further support its use in elevated-temperature catalytic processes with reduced flammability risk. This scenario is based on the aluminum alkoxide catalytic class evidence combined with the target compound's measured/calculated physicochemical properties.
Surfactant Intermediate Synthesis via Selective Fatty Alcohol Ethoxylation
The structural homology between the octyl alkoxide ligand (C8) and medium-chain fatty alcohol substrates (C8–C12) positions this compound as a precursor for aluminum alkoxide sulfate catalysts that selectively produce low-EO (2–3 ethylene oxide units) ethoxylates for sulfonation to anionic surfactants [1]. The established aluminum alkoxide sulfate catalytic mechanism [1], combined with the enhanced substrate-catalyst miscibility expected from the matched C8 chain length, may improve reaction homogeneity and narrow product distribution compared to catalysts derived from shorter-chain alkoxides. The feeble Brønsted acidity of the resulting sulfate catalyst minimizes polyglycol byproduct formation [1].
Specialty Polyester Initiation: Ring-Opening Polymerization of Cyclic Esters
For research groups synthesizing biodegradable polyesters (polylactones, polylactides) via coordination-insertion ROP, aluminum tri(octanolate) serves as an initiator with expected intermediate activity between the highly active sec-butoxide and the poorly soluble ethoxide/tert-butoxide systems [1][2]. The linear C8 chain is predicted to confer moderate monomer solubility in bulk ε-caprolactone and related cyclic esters, yielding controlled molecular weight polymers under conditions similar to those optimized for sec-butoxide (120 °C, 72 h, 0.2 mol% initiator) [1], with the added benefit that the octyl ester end-group may impart distinct hydrophobic surface properties to the resulting polymer.
Application
Selection Property
Validation Focus
Sol-gel alumina catalyst support synthesis
Chain-length-dependent phase purity
Pseudoboehmite crystallinity assessment
Non-polar media esterification catalysis
High lipophilicity for hydrocarbon solubility
Catalyst solubility in target solvent system
Low-EO fatty alcohol ethoxylate synthesis
C8 chain homology with fatty alcohol substrates
Ethoxylate distribution and catalyst selectivity
Cyclic ester ring-opening polymerization
Intermediate ROP initiator activity profile
Polymer yield and molecular weight control
[1] Di Serio, M., et al. Ethoxylation of fatty alcohols promoted by an aluminum alkoxide sulphate catalyst. J. Mol. Catal. A: Chem., 112(2), 235–251 (1996). View Source
[2] Zotov, R. A., et al. Preparation and Characterization of Modified Aluminum Oxide Catalysts. Kinet. Catal., 51(1), 139–143 (2010). View Source
[3] US Patent 4,837,190. Organic solvent soluble polyvalent metal alkoxy alkoxides. (1989). View Source
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